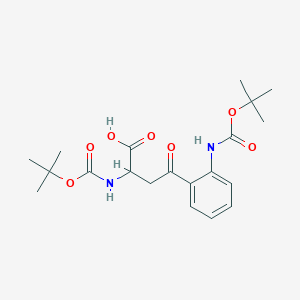

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid

Description

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O7/c1-19(2,3)28-17(26)21-13-10-8-7-9-12(13)15(23)11-14(16(24)25)22-18(27)29-20(4,5)6/h7-10,14H,11H2,1-6H3,(H,21,26)(H,22,27)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUCIMGIPXELHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amino Groups

The Boc protection of amino groups is typically performed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base under mild conditions. This step is crucial to selectively protect the amino functionalities of 2-amino-3-(2-aminobenzoyl) propionic acid.

-

- Solvent: Organic solvents such as trimethyl carbinol, ethyl acetate, or mixtures with hexane.

- Temperature: Ranges from -10°C to 65°C depending on scale and specific protocol.

- Reaction time: 2 to 24 hours.

- Base: Commonly used bases include triethylamine or other mild organic bases.

-

- In a round-bottom flask, 2-amino-3-(2-aminobenzoyl) propionic acid is dissolved in a suitable solvent.

- Boc2O is added slowly under stirring at controlled temperature.

- The reaction progress is monitored by TLC or GC.

- Upon completion, the reaction mixture is concentrated and purified by recrystallization using ethyl acetate and hexane mixtures.

-

- Yields typically range from 66% to 78%.

- Purity after recrystallization can reach above 97%, as confirmed by NMR and chromatographic methods.

This Boc protection methodology is adapted from related amino acid Boc-protection protocols, such as those used for 2-BOC-amino-3-hydroxypyridine, which share similar reaction conditions and purification steps.

Acylation to Introduce the 2-Aminobenzoyl Group

The acylation step involves coupling the Boc-protected amino acid with an activated derivative of 2-aminobenzoic acid or its acid chloride.

Typical reagents and catalysts:

- Acid chloride or anhydride of 2-aminobenzoic acid.

- Catalysts such as DMAP (4-dimethylaminopyridine) or other acylation catalysts.

- Bases to neutralize generated acid, e.g., triethylamine.

-

- Solvent: Dichloromethane, tetrahydrofuran, or other aprotic solvents.

- Temperature: 0°C to room temperature to minimize side reactions.

- Time: Several hours until completion.

-

- Work-up involves aqueous extraction and washing.

- Purification by column chromatography or recrystallization.

This step is critical to ensure selective acylation without deprotection or side reactions, and it is adapted from processes described in industrial patents for similar benzoyl derivatives.

4 Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base, organic solvent | -10 to 65 | 2 to 24 | 66-78 | Recrystallization (ethyl acetate/hexane) | Mild conditions, scalable |

| Acylation (2-aminobenzoyl introduction) | 2-aminobenzoyl chloride, DMAP, base, aprotic solvent | 0 to 25 | 3 to 6 | 70-85 | Chromatography or recrystallization | Selective acylation, avoid side reactions |

Chemical Reactions Analysis

Types of Reactions

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid can undergo various chemical reactions, including:

Deprotection: The Boc protecting groups can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.

Oxidation and Reduction: The benzoyl group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: N

Biological Activity

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the coupling of 2-amino-3-propionic acid derivatives with 2-aminobenzoyl moieties under controlled conditions to ensure high yields and purity. The Boc protection strategy is employed to facilitate further modifications without compromising the amino functionalities.

This compound exhibits various biological activities primarily attributed to its structural features that allow interaction with specific biological targets. Notably, it has been evaluated for its potential as an antiviral agent and antitumor compound .

- Antiviral Activity : Preliminary studies have indicated that derivatives of this compound can inhibit viral replication by interfering with viral entry mechanisms or replication processes within host cells.

- Antitumor Activity : Case studies have shown that certain analogs demonstrate significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and effectiveness of this compound against different cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis |

| HeLa (Cervical) | 12.8 | Cell cycle arrest at G0/G1 phase |

| A549 (Lung) | 10.5 | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the amino groups or the benzoyl moiety can enhance or diminish its activity. SAR studies indicate that:

- Amino Group Substitutions : Variations in the substituents on the amino groups significantly affect binding affinity and biological potency.

- Benzoyl Modifications : Altering the benzoyl structure can lead to improved selectivity towards specific biological targets, enhancing therapeutic efficacy.

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Research : A study involving this compound demonstrated its effectiveness in reducing tumor growth in xenograft models, indicating its potential for further development as an anticancer agent.

- Viral Inhibition : Research showed that specific analogs could inhibit HIV replication in vitro, showcasing their promise as antiviral therapeutics.

Comparison with Similar Compounds

Structural Analog: 2-Boc-amino-3,3-diphenyl propionic acid

- Molecular Formula: C₂₀H₂₃NO₄

- Molecular Weight : 341.4 g/mol

- Functional Groups: Carboxylic acid, Boc-protected amino group, diphenyl substituents.

- Applications : Used in organic synthesis for chiral building blocks and peptide modifications.

Comparison :

- Boc Protection: Both compounds utilize Boc groups, but the target compound protects two amino groups, enhancing stability during multi-step syntheses.

- Reactivity: The aminobenzoyl group may increase solubility in polar solvents compared to diphenyl substituents, influencing reaction kinetics.

Functional Analog: 2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP)

- Molecular Formula : C₁₀H₁₁ClO₃

- Applications : Herbicidal activity (weed control).

- Properties : Crystalline solid with low aqueous solubility.

Comparison :

- Functional Groups: MCPP lacks amino and Boc groups but includes a phenoxy-chloromethyl moiety. This structural divergence results in entirely different applications (herbicide vs. pharmaceutical synthesis).

- Acidity: The carboxylic acid group in both compounds contributes to acidity, but MCPP’s herbicidal action relies on its phenoxy substituent’s electrophilicity, unlike the target compound’s peptide-friendly design.

General Propionic Acid Derivatives

- Production : Industrially synthesized via petrochemical routes (e.g., Reppe process) or biofermentation.

- Derivatives : Salts (e.g., calcium propionate) and esters are common.

- Comparison: Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid is a specialized synthetic derivative, contrasting with bulk-produced propionic acid used in preservatives or platform chemicals. Its Boc protection and aromatic substituents make it unsuitable for large-scale industrial applications but ideal for niche synthetic chemistry.

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boc Groups | Applications |

|---|---|---|---|---|---|

| This compound | Not reported | ~400 (estimated) | 2× Boc-amino, benzoyl, carboxylic acid | 2 | Peptide synthesis, intermediates |

| 2-Boc-amino-3,3-diphenyl propionic acid | C₂₀H₂₃NO₄ | 341.4 | Boc-amino, diphenyl, carboxylic acid | 1 | Organic synthesis |

| 2-(4-Chloro-2-methylphenoxy)propionic acid | C₁₀H₁₁ClO₃ | 214.65 | Phenoxy-chloromethyl, carboxylic acid | 0 | Herbicides |

| Bio-produced propionic acid | C₃H₆O₂ | 74.08 | Carboxylic acid | 0 | Preservatives, platform chemicals |

Research Findings and Mechanistic Insights

- Stability and Reactivity: Boc protection in the target compound enhances stability during peptide coupling reactions compared to unprotected amino acids . However, the 2-aminobenzoyl group may introduce steric hindrance, requiring optimized conditions for deprotection .

- Synthetic Utility: The compound’s dual Boc groups allow sequential deprotection, enabling selective functionalization—a feature absent in mono-Boc analogs like 2-Boc-amino-3,3-diphenyl propionic acid .

- Solubility: The aminobenzoyl substituent likely improves solubility in polar aprotic solvents (e.g., DMF) compared to diphenyl derivatives, facilitating reactions in peptide synthesis .

Q & A

Q. What are the optimal synthetic routes and purification strategies for Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid?

Methodological Answer: The synthesis typically involves sequential Boc protection of the amino groups using di-tert-butyl dicarbonate under alkaline conditions (e.g., in THF/water with NaHCO₃). The 2-aminobenzoyl moiety is introduced via acylation using activated esters or coupling reagents like HATU/DIPEA. Purification is achieved via silica gel chromatography (ethyl acetate/hexane gradient) or preparative HPLC. Critical quality checks include:

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of techniques is recommended:

- HPLC-MS : Quantifies purity and detects degradation products (e.g., de-Boc derivatives). Use a reverse-phase C18 column with ESI+ ionization .

- NMR Spectroscopy : H NMR (DMSO-d₆) confirms the presence of Boc groups (δ 1.3–1.4 ppm for tert-butyl) and aromatic protons from the benzoyl moiety (δ 7.5–8.0 ppm) .

- FT-IR : Validates carbonyl stretches (Boc groups: ~1680 cm⁻¹; amide: ~1650 cm⁻¹) .

Q. Table 1: Analytical Techniques Comparison

| Technique | Purpose | Detection Limit | Key Parameters |

|---|---|---|---|

| HPLC-MS | Purity, degradation | 0.1 µg/mL | C18 column, 0.1% FA |

| H NMR | Structural integrity | 1–5 mg sample | DMSO-d₆, 400 MHz |

| FT-IR | Functional groups | 0.5 mg | ATR mode, 400–4000 cm⁻¹ |

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under varying experimental conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via HPLC-MS .

- pH Sensitivity : Expose to buffers (pH 2–9) and analyze Boc group hydrolysis by H NMR .

- Light/Oxygen Effects : Use controlled UV exposure (ICH Q1B guidelines) and argon-purged vials to assess oxidative degradation .

Q. What mechanistic insights are critical for optimizing its use in peptide synthesis?

Methodological Answer: Key considerations include:

- Deprotection Efficiency : Use TFA/DCM (1:1) for Boc removal; monitor by LC-MS to avoid side reactions (e.g., tert-butyl cation formation) .

- Coupling Efficiency : Screen coupling reagents (e.g., DCC, HOBt) to minimize racemization; confirm stereochemistry via chiral HPLC .

- Solvent Compatibility : DMF or DCM optimizes solubility without compromising Boc stability .

Q. How can contradictions in toxicological data (e.g., in vitro vs. in vivo outcomes) be resolved?

Methodological Answer: Address discrepancies via:

- In Vitro Models : Assess cytotoxicity in HEK293 or HepG2 cells (MTT assay) at 1–100 µM concentrations .

- In Vivo Studies : Administer to rodents (oral/IP routes, 10–50 mg/kg) and measure plasma metabolites (GC-MS) and organ histopathology .

- Oxidative Stress Markers : Quantify ROS levels (DCFDA assay) and mitochondrial depolarization (JC-1 dye) in exposed cells .

Q. What experimental designs are suitable for in vivo pharmacokinetic modeling?

Methodological Answer:

- Dosing Regimens : Single-dose (10 mg/kg IV/oral) with serial blood sampling over 24 hours .

- Bioanalytical Methods : LC-MS/MS for plasma quantification (LLOQ: 1 ng/mL); validate using stable isotope-labeled internal standards .

- Compartmental Modeling : Use WinNonlin for non-linear regression to estimate , , and bioavailability .

Contradiction Analysis Example

Issue : Discrepancies in reported toxicity (e.g., vs. 22).

Resolution Strategy :

- Compare metabolic pathways: Propionic acid is rapidly oxidized in vivo (Krebs cycle), but synthetic derivatives may accumulate.

- Conduct species-specific studies (e.g., rodents vs. canine models) to assess forestomach effects .

- Evaluate long-term exposure (28-day OECD 407 guideline) for chronic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.